1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine
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Overview
Description
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine is a compound that features both an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine typically involves the reaction of 1H-imidazole with 4-methylpiperazine in the presence of a suitable base. One common method involves the use of formaldehyde as a linking agent, which facilitates the formation of the desired compound through a Mannich-type reaction. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the piperazine ring, leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings .
Scientific Research Applications
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The piperazine ring can interact with various biological receptors, modulating their activity. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the piperazine ring.
4-Methylpiperazine: Contains the piperazine ring but lacks the imidazole ring.
1-(2-Hydroxyethyl)-4-methylpiperazine: Similar piperazine structure with a different substituent.
Uniqueness
1-((1H-Imidazol-1-yl)methyl)-4-methylpiperazine is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
91272-89-8 |
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Molecular Formula |
C9H16N4 |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(imidazol-1-ylmethyl)-4-methylpiperazine |
InChI |
InChI=1S/C9H16N4/c1-11-4-6-12(7-5-11)9-13-3-2-10-8-13/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
NFMAHGCPYPEFSP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN2C=CN=C2 |
Origin of Product |
United States |
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